Cas no 68911-98-8 (2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-)

2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-, is a specialized organic compound featuring a naphthalene backbone substituted with a carboxamide group and a hydroxyl moiety. Its molecular structure, incorporating both aromatic and polar functional groups, makes it valuable in synthetic chemistry and pharmaceutical research. The presence of the 2-ethylphenyl group enhances lipophilicity, while the hydroxy substitution contributes to hydrogen-bonding potential, influencing solubility and reactivity. This compound is particularly useful as an intermediate in the synthesis of complex molecules, including dyes, agrochemicals, or bioactive compounds. Its well-defined structure allows for precise modifications, facilitating applications in drug discovery and material science. High purity and stability further underscore its utility in laboratory and industrial settings.
2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- structure
68911-98-8 structure
商品名:2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-
CAS番号:68911-98-8
MF:C19H17NO2
メガワット:291.34378
MDL:MFCD00009961
CID:510700
PubChem ID:24856272

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-
    • N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
    • N-(2-ethylphenyl)-3-hydroxynaphthalene-2-carboxamide
    • AKOS024283088
    • EINECS 272-795-4
    • AS-81657
    • NS00036749
    • 2-Naphthanilide, 2'-ethyl-3-hydroxy-
    • N-(2-Ethylphenyl)-3-hydroxy-2-naphthalene carboxamide
    • N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide, 97%
    • MFCD00009961
    • 1-BOC-2-[(2-BROMO-BENZYLAMINO)-METHYL]-PIPERIDINE
    • 2-Hydroxy-3-naphthoic acid o-ethylanilide
    • SCHEMBL4344189
    • DTXSID5071832
    • FT-0707985
    • N-(2-Ethylphenyl)-3-hydroxy-2-naphthamide #
    • 68911-98-8
    • Oprea1_129805
    • D97854
    • 2'-Ethyl-3-hydroxy-2-naphthanilide
    • 2-Naphthalenecarboxamide, N-(2-ethylphenyl)-3-hydroxy-
    • SVJPZKBLNJTZNY-UHFFFAOYSA-N
    • N-(2-Ethylphenyl)-3-hydroxy-2-naphthamide
    • AG-664/13465020
    • MDL: MFCD00009961
    • インチ: InChI=1S/C19H17NO2/c1-2-13-7-5-6-10-17(13)20-19(22)16-11-14-8-3-4-9-15(14)12-18(16)21/h3-12,21H,2H2,1H3,(H,20,22)
    • InChIKey: SVJPZKBLNJTZNY-UHFFFAOYSA-N
    • ほほえんだ: CCC1=CC=CC=C1NC(C2=C(O)C=C3C=CC=CC3=C2)=O

計算された属性

  • せいみつぶんしりょう: 291.12600
  • どういたいしつりょう: 291.125929
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 4
  • 複雑さ: 384
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 49.3
  • 互変異性体の数: 9
  • 疎水性パラメータ計算基準値(XlogP): 5

じっけんとくせい

  • 密度みつど: 1.246
  • ゆうかいてん: 170-172 °C (lit.)
  • ふってん: 415°C at 760 mmHg
  • フラッシュポイント: 204.8°C
  • 屈折率: 1.697
  • PSA: 49.33000
  • LogP: 4.43310

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- セキュリティ情報

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A2B Chem LLC
AB76392-1g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 95%
1g
$47.00 2023-12-30
A2B Chem LLC
AB76392-5g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 95%
5g
$80.00 2023-12-30
eNovation Chemicals LLC
D769558-25g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 97%
25g
$105 2025-02-27
eNovation Chemicals LLC
D769558-100g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 97%
100g
$195 2024-06-07
1PlusChem
1P003SQ0-5g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 95%
5g
$97.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595196-5g
N-(2-ethylphenyl)-3-hydroxy-2-naphthamide
68911-98-8 98%
5g
¥5141.00 2024-05-03
1PlusChem
1P003SQ0-25g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 95%
25g
$233.00 2025-02-20
A2B Chem LLC
AB76392-25g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 95%
25g
$203.00 2023-12-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1595196-1g
N-(2-ethylphenyl)-3-hydroxy-2-naphthamide
68911-98-8 98%
1g
¥1287.00 2024-05-03
1PlusChem
1P003SQ0-1g
N-(2-Ethylphenyl)-3-hydroxy-2-naphthalenecarboxamide
68911-98-8 95%
1g
$44.00 2025-02-20

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- 関連文献

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy-に関する追加情報

Comprehensive Overview of 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- (CAS No. 68911-98-8)

2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- (CAS No. 68911-98-8) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, material science, and chemical research. This compound, characterized by its unique naphthalene backbone and hydroxy-ethylphenyl substitution, exhibits properties that make it valuable for various applications. Researchers and industry professionals are increasingly interested in its potential uses, particularly in drug development and advanced material synthesis.

The molecular structure of 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- features a naphthalene ring system, which is known for its stability and aromaticity. The addition of a carboxamide group and an ethylphenyl moiety enhances its reactivity and functionality. The presence of a hydroxy group further contributes to its solubility and interaction capabilities, making it a versatile intermediate in organic synthesis. These structural attributes are often discussed in forums and research papers, where users frequently search for terms like "naphthalene derivatives" or "hydroxy-substituted carboxamides."

In recent years, the demand for 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- has risen due to its potential role in the development of novel therapeutic agents. Studies suggest that this compound may exhibit bioactive properties, which could be harnessed for treating various conditions. For instance, its structural similarity to other naphthalene-based drugs has prompted investigations into its efficacy as an anti-inflammatory or antimicrobial agent. This aligns with current trends in pharmaceutical research, where users often search for "new drug intermediates" or "bioactive naphthalene compounds."

Beyond pharmaceuticals, 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- is also explored in material science. Its ability to form stable complexes with metals and other organic molecules makes it a candidate for advanced materials, such as organic semiconductors or fluorescent dyes. These applications are particularly relevant in the context of sustainable technology, a hot topic among users searching for "eco-friendly materials" or "green chemistry solutions."

The synthesis of 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- typically involves multi-step organic reactions, including amidation and hydroxylation processes. Researchers often optimize these methods to improve yield and purity, addressing common queries like "efficient synthesis of naphthalenecarboxamides" or "purification techniques for hydroxy-substituted compounds." These discussions are critical for chemists and manufacturers aiming to scale up production while maintaining cost-effectiveness.

Safety and handling of 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- are also important considerations. While it is not classified as a hazardous material, proper laboratory practices should be followed to ensure safe usage. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas. Such precautions are frequently highlighted in safety guidelines, which users often access through searches like "safe handling of organic compounds" or "PPE for chemical research."

In conclusion, 2-Naphthalenecarboxamide,N-(2-ethylphenyl)-3-hydroxy- (CAS No. 68911-98-8) is a compound of significant scientific and industrial interest. Its diverse applications in pharmaceuticals and material science, coupled with its unique structural features, make it a subject of ongoing research. As the scientific community continues to explore its potential, this compound is likely to remain a focal point in discussions about innovative chemical solutions and sustainable technologies.

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